5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine
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Overview
Description
5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2S. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and an amine group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 3-((trifluoromethyl)thio)pyridin-2-amine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-Bromo-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable building block in various applications .
Properties
Molecular Formula |
C6H4BrF3N2S |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
MVKYSPRALJXSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1SC(F)(F)F)N)Br |
Origin of Product |
United States |
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